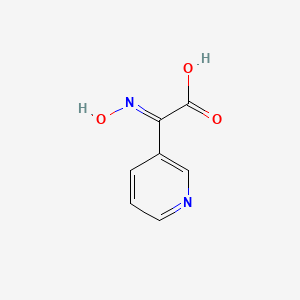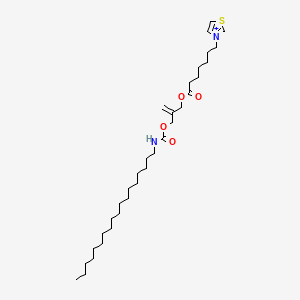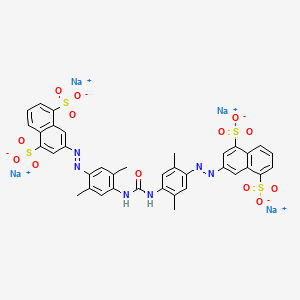
Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethyl-4,1-phenylenediamine, followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through crystallization or filtration techniques to obtain a high-purity dye suitable for commercial use.
化学反应分析
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in amines.
科学研究应用
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with light involves electronic transitions within the molecule, leading to the observed color.
相似化合物的比较
Similar Compounds
- Tetrasodium 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Tetrasodium 3,3’-(carbonylbis(imino(2,4-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color properties and stability. Compared to similar compounds, it offers distinct advantages in terms of color intensity and resistance to fading, making it highly valuable in industrial applications.
属性
CAS 编号 |
6420-29-7 |
|---|---|
分子式 |
C37H28N6Na4O13S4 |
分子量 |
984.9 g/mol |
IUPAC 名称 |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2,5-dimethylphenyl]carbamoylamino]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O13S4.4Na/c1-19-13-31(42-40-23-15-27-25(35(17-23)59(51,52)53)7-5-9-33(27)57(45,46)47)21(3)11-29(19)38-37(44)39-30-12-22(4)32(14-20(30)2)43-41-24-16-28-26(36(18-24)60(54,55)56)8-6-10-34(28)58(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI 键 |
QXBDBNJRAAKDCK-UHFFFAOYSA-J |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


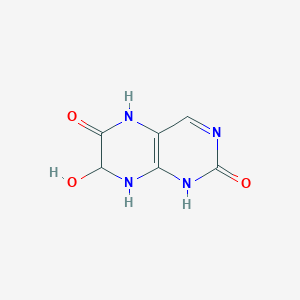

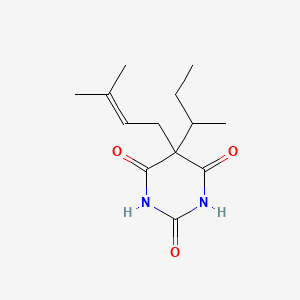
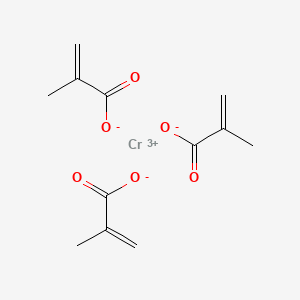
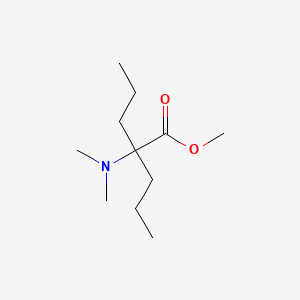
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

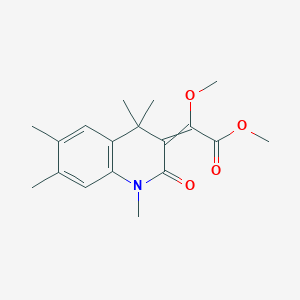
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
